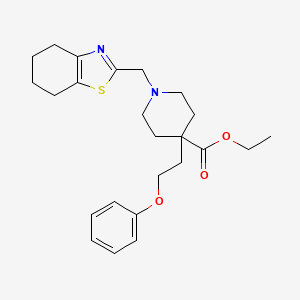![molecular formula C18H35N3 B4898759 (bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine, commonly known as BPP, is a chemical compound that belongs to the class of tertiary amines. The compound has a bicyclic structure and is widely used in scientific research due to its unique properties. BPP is a versatile compound and has various applications in different fields of research.
作用机制
BPP works by inhibiting the enzyme acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration leads to an increase in the activation of cholinergic receptors, which results in various physiological effects.
Biochemical and Physiological Effects:
BPP has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. BPP has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. BPP has been used in the development of drugs for the treatment of myasthenia gravis, which is a neuromuscular disorder characterized by muscle weakness and fatigue.
实验室实验的优点和局限性
BPP has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the cholinergic system. Another advantage is that it has been extensively studied and is well characterized. One limitation is that it is a relatively expensive compound, which may limit its use in some experiments. Another limitation is that it has a short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the use of BPP in scientific research. One direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the use of BPP in the development of new pesticides and insecticides. BPP has been shown to be a potent inhibitor of acetylcholinesterase in insects, which makes it a potential candidate for the development of new insecticides. Another direction is the use of BPP in the development of new biosensors for the detection of acetylcholine and butyrylcholine. BPP has been used in the development of biosensors for the detection of acetylcholine and butyrylcholine in biological samples.
合成方法
BPP is synthesized by the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with two equivalents of N,N-dimethyl-3-aminopropylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a controlled temperature. The resulting product is purified by column chromatography to obtain pure BPP.
科学研究应用
BPP is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. BPP is also a potent inhibitor of the enzyme butyrylcholinesterase, which is responsible for the breakdown of the neurotransmitter butyrylcholine. BPP has been used in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
属性
IUPAC Name |
N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3/c1-19(2)9-5-11-21(12-6-10-20(3)4)15-18-14-16-7-8-17(18)13-16/h7-8,16-18H,5-6,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTXYSLBHOKLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

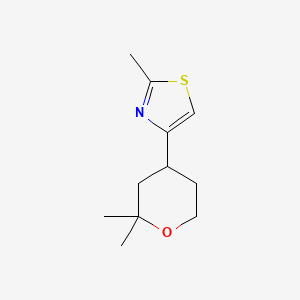
![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)
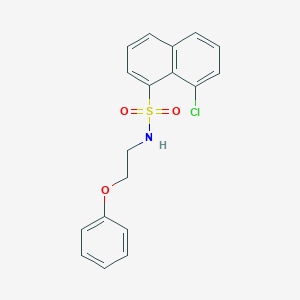
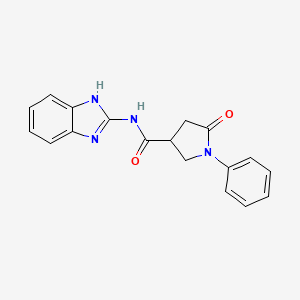
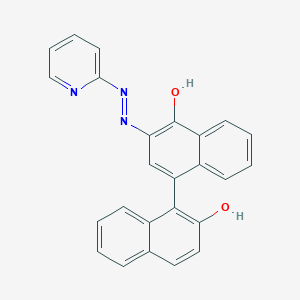
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
